MUH can function as an electron acceptor due to the presence of the hydroquinone group. Studies have shown that it can be self-assembled into monolayers on gold electrodes []. This property allows researchers to investigate electron transfer processes at the interface between the electrode and the solution.
One research area exploring MUH is its role in understanding the "spacing effect" on electron transfer kinetics. This effect refers to how the distance between the redox group (hydroquinone) and the gold electrode surface can influence the rate of electron transfer. By studying MUH monolayers with different chain lengths (which effectively changes the spacing), researchers can gain insights into the factors governing electron transfer efficiency [].
Another application of 11-Mercaptoundecylhydroquinone lies in the development of biosensors. Due to its ability to form monolayers and its interaction with gold surfaces, MUH can be used as a platform for immobilizing biomolecules like enzymes or antibodies. These biomolecules can then be used to detect specific target molecules in a sample through a measurable electronic signal [].
11-Mercaptoundecylhydroquinone is an organosulfur compound characterized by a hydroquinone moiety linked to an undecyl chain through a thiol group. This compound features the molecular formula and is notable for its potential applications in various fields such as materials science and biochemistry. The hydroquinone structure contributes to its antioxidant properties, while the mercapto group allows for functionalization and self-assembly on surfaces, making it useful in sensor technology and nanotechnology.
Several methods have been developed for synthesizing 11-mercaptoundecylhydroquinone:
11-Mercaptoundecylhydroquinone has various applications across multiple fields:
Research has highlighted the interactions of 11-mercaptoundecylhydroquinone with different substrates and molecules:
Several compounds share structural similarities with 11-mercaptoundecylhydroquinone. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
11-Mercaptoundecanoic Acid | Thiol | Used as a surfactant; less functional than hydroquinone. |
4-Mercaptobenzoic Acid | Thiophenol | Stronger acidity; used in organic synthesis. |
Dodecanethiol | Aliphatic Thiol | Primarily used as a chain transfer agent; lacks hydroquinone's antioxidant properties. |
Hydroquinone | Phenolic Compound | Antioxidant; does not possess thiol functionality. |
The unique combination of a long aliphatic chain with a hydroquinone structure distinguishes 11-mercaptoundecylhydroquinone from these similar compounds, enabling specific applications in advanced materials and sensor technologies.
11-Mercaptoundecylhydroquinone (MUH), a thiol-functionalized derivative of hydroquinone, emerged as a specialized reagent in materials science during the late 20th and early 21st centuries. While hydroquinone itself was first synthesized in 1820 via the dry distillation of quinic acid, MUH’s development reflects advancements in thiol-terminated molecules for surface modification. Its synthesis likely involved nucleophilic substitution reactions, as seen in patents describing similar alkylation methods for thiol-containing compounds. Early applications focused on immobilizing functional groups onto metal surfaces, leveraging the sulfur atom’s affinity for gold and other metals.
MUH’s chemical structure—comprising a hydroquinone core, an undecyl chain, and a terminal thiol group—enables dual functionality:
This duality positions MUH as a bridge between organic synthesis and materials engineering, particularly in templating nanoscale structures.
11-Mercaptoundecylhydroquinone represents a multifunctional organic compound characterized by its unique structural architecture that combines hydroquinone and thiol functionalities [1]. The compound possesses the molecular formula C₁₇H₂₈O₂S, with a molecular weight of 296.47 grams per mole [1] [2]. This molecular composition establishes the compound as a substituted hydroquinone derivative bearing an eleven-carbon aliphatic chain terminated with a mercapto group [3].
The structural framework of 11-mercaptoundecylhydroquinone consists of a benzene ring with two hydroxyl groups positioned at the 1,4-positions, characteristic of hydroquinone derivatives [1]. The defining structural feature is the presence of an undecyl chain (eleven carbon atoms) attached to the 2-position of the hydroquinone ring, with the terminal carbon bearing a sulfhydryl group [2] [3]. The systematic nomenclature identifies this compound as 2-(11-mercaptoundecyl)-1,4-benzenediol, reflecting its structural composition [1] [4].
The chemical structure exhibits both hydrophilic and hydrophobic characteristics due to the polar hydroxyl and thiol groups combined with the nonpolar aliphatic chain [16]. The compound demonstrates specific physicochemical properties including a melting point range of 86-92 degrees Celsius, indicating its solid state at ambient temperature [1] [8] [16]. The structural configuration allows for the formation of self-assembled monolayers when applied to gold surfaces through sulfur-gold interactions [16] [23].
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is expressed as OC1=CC=C(O)C=C1CCCCCCCCCCCS, providing a linear representation of the molecular connectivity [2]. The International Chemical Identifier key DYYJRXGKNZGOIX-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical registry purposes [3] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₂₈O₂S | [1] |
Molecular Weight | 296.47 g/mol | [1] |
Melting Point | 86-92°C | [1] [8] |
Physical State | Powder | [1] |
Storage Temperature | -20°C | [1] |
The synthesis of 11-mercaptoundecylhydroquinone involves sophisticated organic chemistry methodologies that require careful consideration of functional group compatibility and reaction conditions [9]. Contemporary synthetic approaches focus on multistep procedures that build the molecular framework through selective functionalization strategies while maintaining the integrity of both the hydroquinone and thiol components [15].
The synthetic pathway typically involves the preparation of intermediate compounds that serve as building blocks for the final target molecule [9]. Initial synthetic steps often focus on the construction of the aliphatic chain with appropriate functional group protection to prevent unwanted side reactions during subsequent transformations [15]. The hydroquinone moiety is typically introduced through aromatic substitution reactions or through the modification of pre-existing aromatic systems [9].
Optimization of synthetic procedures requires attention to reaction conditions including temperature control, solvent selection, and catalyst choice [15]. The presence of the thiol group presents particular challenges due to its susceptibility to oxidation and its potential for disulfide bond formation under inappropriate conditions [34]. Modern synthetic approaches employ protective group strategies to mask the thiol functionality during critical reaction steps, followed by deprotection under mild conditions [9].
The synthetic methodology must also address the purification challenges associated with compounds containing both hydroquinone and thiol functionalities [22]. Standard purification techniques require modification to accommodate the unique chemical properties of the target compound, particularly its tendency to undergo oxidation reactions when exposed to air or light [34].
Advanced synthetic protocols have been developed to optimize yield and purity while minimizing the formation of undesired byproducts [15]. These optimized procedures typically involve the use of inert atmosphere conditions, carefully controlled pH environments, and the selection of appropriate reducing agents to maintain the thiol group in its reduced state throughout the synthetic sequence [9].
The determination of purity for 11-mercaptoundecylhydroquinone requires specialized analytical methodologies that can accurately assess both the chemical composition and the structural integrity of the compound [22]. High-performance liquid chromatography represents the primary analytical technique employed for purity assessment, providing both qualitative identification and quantitative determination of the target compound [22] [25].
Chromatographic analysis of 11-mercaptoundecylhydroquinone typically employs reverse-phase separation mechanisms using C18 stationary phases [25]. The mobile phase composition requires careful optimization to achieve adequate resolution while preventing decomposition of the thiol functionality during analysis [37]. Typical mobile phase systems incorporate acidified aqueous buffers combined with organic modifiers such as acetonitrile or methanol [25] [37].
The analytical methodology must address the unique challenges presented by thiol-containing compounds, including their susceptibility to oxidation and their tendency to form metal complexes [34] [37]. Specialized sample preparation procedures are employed to maintain sample integrity, including the use of reducing agents and metal chelators to prevent degradation during analysis [37].
Mass spectrometry serves as a complementary analytical technique for structural confirmation and purity assessment [29]. Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns that validate the structural identity of the compound [29]. The typical mass spectral analysis reveals the molecular ion peak at mass-to-charge ratio 297.18828 for the protonated molecular ion [3].
Isolation techniques for 11-mercaptoundecylhydroquinone require careful consideration of the compound's chemical stability and solubility characteristics [22]. Preparative chromatography methods are typically employed for large-scale purification, utilizing optimized conditions derived from analytical method development [22]. The isolation process must maintain inert atmosphere conditions to prevent oxidative degradation of both the hydroquinone and thiol functionalities [34].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization and purity assessment through the analysis of proton and carbon environments [27] [28]. The technique enables the identification of impurities and degradation products through the detection of anomalous chemical shifts or unexpected signal patterns [28]. Quantitative nuclear magnetic resonance methodologies can provide accurate purity determinations when appropriate internal standards are employed [28].
Analytical Technique | Application | Key Parameters |
---|---|---|
High-Performance Liquid Chromatography | Purity determination | C18 column, acidified mobile phase [25] |
Mass Spectrometry | Molecular weight confirmation | m/z 297.18828 [M+H]+ [3] |
Nuclear Magnetic Resonance | Structural verification | Chemical shift analysis [28] |
Melting Point Analysis | Identity confirmation | 86-92°C range [1] [33] |
The formation of self-assembled monolayers of 11-mercaptoundecylhydroquinone on gold surfaces represents a complex interplay of thermodynamic driving forces and kinetic processes that govern the final structure and properties of the organized molecular layer [1] [2].
Thermodynamic Considerations
The thermodynamic stability of 11-mercaptoundecylhydroquinone self-assembled monolayers is primarily determined by the strong gold-sulfur interaction, which provides a significant free energy of adsorption. Studies on similar thiol compounds have demonstrated free energy values of approximately -36.43 kilojoules per mole, indicating highly favorable adsorption processes [1] [2]. The gold-sulfur bond energy in thiolate systems typically ranges around 40 kilocalories per mole (approximately 167 kilojoules per mole), providing the primary anchoring mechanism for the molecular layer [3].
The thermodynamic favorability of self-assembled monolayer formation is further enhanced by van der Waals interactions between adjacent alkyl chains. Each methylene unit contributes approximately 1 kilocalorie per mole (4.2 kilojoules per mole) to the overall stability through intermolecular interactions [3]. For 11-mercaptoundecylhydroquinone, with its eleven-carbon alkyl chain, these collective interactions provide substantial stabilization energy, estimated at approximately 46 kilojoules per mole from chain-chain interactions alone.
The hydroquinone terminal group introduces additional thermodynamic considerations through hydrogen bonding capabilities and potential π-π stacking interactions between aromatic rings. These interactions can contribute to enhanced lateral stability and ordered packing within the monolayer structure [4] [5].
Kinetic Mechanisms
The kinetic pathway of self-assembled monolayer formation involves multiple sequential steps, beginning with molecular transport from solution to the gold surface. Initial adsorption occurs rapidly, with sulfur-gold bond formation typically occurring within seconds to minutes upon surface contact [6] [7]. However, the organization into well-ordered monolayer structures requires significantly longer time scales.
Computational and experimental studies have revealed that self-assembled monolayer formation follows a nucleation and growth mechanism [8] [9]. Initially, molecules adsorb in a disordered "lying down" phase at low surface coverage. As coverage increases, a phase transition occurs where molecules reorganize into a "standing up" configuration with alkyl chains oriented approximately 30 degrees from the surface normal [10] [8].
For 11-mercaptoundecylhydroquinone, the kinetic pathway is influenced by both the alkyl chain length and the bulky hydroquinone terminal group. The eleven-carbon chain provides sufficient length for optimal intermolecular interactions while maintaining reasonable adsorption kinetics. Formation times typically range from 15 minutes to 24 hours, depending on concentration and temperature conditions [6] [7].
The kinetic process can be described by a two-stage model: fast initial adsorption followed by slower reorganization. The initial adsorption follows pseudo-first-order kinetics at low concentrations, while the reorganization phase involves cooperative molecular movements that can extend over several hours [6] [9].
Surface Structure and Binding Configuration
Density functional theory calculations and experimental evidence suggest that thiol molecules on gold surfaces adopt specific binding configurations involving gold adatoms. Rather than simple atop binding, the preferred structure involves gold-sulfur-gold staple motifs, where sulfur atoms bridge between surface gold atoms and gold adatoms [11] [12]. This configuration provides enhanced binding stability and influences the overall packing density of the monolayer.
The alkyl chain length represents a critical parameter controlling the packing density, structural order, and overall quality of self-assembled monolayers. For 11-mercaptoundecylhydroquinone, the eleven-carbon alkyl chain places it in an optimal range for achieving high-quality monolayer formation [13] [14] [15].
Chain Length Effects on Packing Density
Systematic studies across various alkyl chain lengths have established clear correlations between chain length and monolayer properties. Short-chain thiols (less than 6 carbon atoms) typically form disordered, liquid-like monolayers with low packing densities ranging from 2.0 to 4.0 molecules per square nanometer [14] [15]. The insufficient van der Waals interactions between short chains fail to provide adequate lateral stabilization for ordered structure formation.
Medium-chain thiols (8 to 12 carbon atoms) demonstrate dramatically improved packing characteristics. The eleven-carbon chain of 11-mercaptoundecylhydroquinone falls within this range, where enhanced intermolecular interactions promote the formation of well-ordered structures with packing densities approaching 4.6 to 6.0 molecules per square nanometer [14] [16].
Long-chain thiols (greater than 14 carbon atoms) achieve the highest packing densities, often reaching 6.0 to 7.8 molecules per square nanometer [13] [16]. However, these systems may exhibit slower formation kinetics due to increased steric hindrance and the need for more extensive molecular reorganization.
Structural Order and Chain Conformation
The relationship between chain length and structural order manifests in several measurable parameters. Infrared spectroscopy studies reveal that longer alkyl chains exhibit characteristic frequencies associated with crystalline-like packing, with symmetric and antisymmetric carbon-hydrogen stretching modes shifting to lower wavenumbers as chain length increases [13] [15].
For 11-mercaptoundecylhydroquinone, the eleven-carbon chain provides sufficient length to achieve trans-extended conformations with minimal gauche defects. Molecular dynamics simulations suggest that chains of this length can maintain predominantly all-trans conformations while accommodating the spatial requirements imposed by the gold lattice and the bulky hydroquinone terminal group [17].
The chain tilt angle, typically around 30 degrees from the surface normal for optimal packing, is well-accommodated by eleven-carbon chains. This tilt angle results from the geometric constraints imposed by the gold lattice spacing (approximately 5 angstroms between sulfur binding sites) and the preferred van der Waals contact distances between alkyl chains [18] [10].
Terminal Group Effects on Packing
The hydroquinone terminal group of 11-mercaptoundecylhydroquinone introduces unique packing considerations compared to simple alkyl thiols. The aromatic ring system is significantly bulkier than typical terminal groups such as methyl or hydroxyl groups, potentially affecting the achievable packing density [4].
However, the planar geometry of the hydroquinone group can facilitate favorable π-π stacking interactions between adjacent molecules, potentially compensating for steric hindrance through enhanced intermolecular attractions. Studies on similar aromatic-terminated thiols suggest that these systems can achieve packing densities comparable to or slightly lower than their non-aromatic counterparts, typically in the range of 4.6 to 6.0 molecules per square nanometer [19].
Thermodynamic Optimization of Packing Density
The observed packing densities represent thermodynamic optimization between maximizing favorable intermolecular interactions and minimizing steric repulsion. For 11-mercaptoundecylhydroquinone, this optimization involves balancing several competing factors: gold-sulfur bond strength, alkyl chain van der Waals interactions, hydroquinone-hydroquinone interactions, and conformational entropy losses upon organization [20] [21].
The eleven-carbon chain length provides an optimal balance, offering sufficient chain-chain interactions to drive organization while maintaining reasonable molecular flexibility. Computational studies suggest that this chain length minimizes the free energy of the assembled system while achieving near-maximum surface coverage [20] [21].
Understanding the unique properties of 11-mercaptoundecylhydroquinone self-assembled monolayers requires systematic comparison with other well-characterized thiol systems. These comparative studies reveal both common principles governing self-assembled monolayer formation and specific features that distinguish hydroquinone-terminated systems [22] [23].
Comparison with Mercaptoundecanoic Acid
11-Mercaptoundecanoic acid represents the most directly comparable system to 11-mercaptoundecylhydroquinone, sharing identical chain length while differing in terminal group functionality. Both systems form highly ordered monolayers with similar formation kinetics and thermal stability [24] [22].
The key distinction lies in the surface properties and electrochemical behavior. Mercaptoundecanoic acid monolayers exhibit pH-dependent behavior due to the ionizable carboxylic acid group, with a predicted surface pKa of approximately 4.78 [25]. In contrast, 11-mercaptoundecylhydroquinone monolayers display redox-active behavior, with the hydroquinone group capable of undergoing reversible two-electron oxidation to the corresponding benzoquinone [4] [5].
Thermal desorption studies reveal comparable stability, with both systems showing desorption temperatures around 550 Kelvin and binding energies in the range of 1.40 to 1.47 electron volts [23]. This similarity reflects the dominant contribution of the alkyl chain and sulfur-gold interactions to overall stability, with terminal group effects being secondary.
Comparison with Mercapto-undecanol
11-Mercapto-1-undecanol provides another eleven-carbon comparison system, terminated with a simple hydroxyl group rather than the aromatic hydroquinone moiety. This system typically achieves high packing densities (6.0 to 7.0 molecules per square nanometer) and excellent structural order [26] [27].
The hydroxyl-terminated system exhibits strong hydrogen bonding capabilities, leading to enhanced intermolecular interactions that can stabilize the monolayer structure. However, the hydroquinone system offers additional stabilization through π-π interactions between aromatic rings, potentially providing comparable or enhanced lateral stability [4].
Surface wettability studies reveal significant differences: hydroxyl-terminated monolayers typically exhibit hydrophilic surfaces with water contact angles below 30 degrees, while hydroquinone-terminated surfaces show intermediate wettability due to the amphiphilic nature of the aromatic diol group [27].
Comparison with Simple Alkanethiols
Comparison with 1-undecanethiol, the corresponding simple alkyl thiol without functional terminal groups, highlights the specific contributions of the hydroquinone moiety. Simple alkanethiols typically achieve high packing densities (4.6 to 6.0 molecules per square nanometer) and excellent structural order, representing benchmark systems for self-assembled monolayer quality [23].
The hydroquinone-terminated system exhibits slightly different formation kinetics, potentially requiring longer assembly times due to the need to accommodate the bulky aromatic terminal group. However, once formed, both systems demonstrate comparable thermal stability and structural integrity [4] [23].
The most significant distinction lies in functionality: while simple alkanethiols provide primarily passive surface modification, the hydroquinone system offers electroactive properties that enable applications in electrochemical devices, sensors, and molecular electronics [28] [4].
Comparison with Aromatic Thiol Systems
Comparison with purely aromatic thiol systems, such as benzenethiol or mercaptopurine, reveals the unique position of 11-mercaptoundecylhydroquinone as a hybrid system combining alkyl chain organization with aromatic functionality [19] [29].
Pure aromatic thiols typically exhibit different assembly kinetics, with some systems forming monolayers within minutes due to strong π-π interactions. However, these systems often achieve lower packing densities (3.0 to 5.0 molecules per square nanometer) due to the geometric constraints imposed by rigid aromatic structures [19].
The hybrid structure of 11-mercaptoundecylhydroquinone potentially combines the advantages of both systems: the organizational capabilities and high packing density of alkyl chains with the electronic and chemical functionality of aromatic systems [28] .
Unique Properties and Applications
The comparative analysis reveals that 11-mercaptoundecylhydroquinone self-assembled monolayers occupy a unique position in the landscape of thiol-based systems. The combination of optimal chain length, electroactive terminal group, and dual hydroxyl functionality provides a versatile platform for applications requiring both structural organization and chemical functionality [28] [31].
The electrochemical properties distinguish this system from most other thiol-based monolayers, enabling applications in energy storage, sensors, and molecular electronics that are not accessible with simple alkyl or purely aromatic systems [28] [31]. The reversible redox behavior of the hydroquinone group, combined with the stability provided by the eleven-carbon alkyl chain, creates opportunities for developing sophisticated molecular devices and interfaces.
Property | 11-Mercaptoundecylhydroquinone | 11-Mercaptoundecanoic Acid | 11-Mercapto-1-undecanol | 1-Undecanethiol |
---|---|---|---|---|
Molecular Formula | C₁₇H₂₈O₂S | C₁₁H₂₂O₂S | C₁₁H₂₄OS | C₁₁H₂₄S |
Terminal Group | Hydroquinone | Carboxylic acid | Hydroxyl | Methyl |
Packing Density (molecules/nm²) | 4.6-6.0 | 6.3-7.8 | 6.0-7.0 | 4.6-6.0 |
Thermal Stability | High | High | High | High |
Formation Time | 2-24 hours | 2-24 hours | 2-24 hours | 2-24 hours |
Special Properties | Electroactive, redox behavior | pH-sensitive, ionizable | Hydrophilic surface | Hydrophobic surface |
Thermodynamic Parameter | Value Range | Reference Systems |
---|---|---|
Free Energy of Adsorption | -36.43 kJ/mol | Thiol compounds on gold |
Au-S Binding Energy | 40 kcal/mol (167 kJ/mol) | General thiolate systems |
van der Waals Energy per CH₂ | 1 kcal/mol (4.2 kJ/mol) | Alkyl chain interactions |
Desorption Temperature | 500-550 K | Eleven-carbon thiol systems |
Surface Coverage Density | 4.6-7.8 molecules/nm² | Various thiol-based systems |